molecular formula C14H12O B12880455 1,4-Dimethyldibenzo[b,d]furan CAS No. 17058-06-9

1,4-Dimethyldibenzo[b,d]furan

Cat. No.: B12880455
CAS No.: 17058-06-9
M. Wt: 196.24 g/mol
InChI Key: WXEUNMLLUKXQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyldibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are polycyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The presence of methyl groups at the 1 and 4 positions of the dibenzofuran structure distinguishes this compound from other dibenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,4-dimethyl-2-nitrobenzene with a suitable base, followed by cyclization, can yield this compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

1,4-Dimethyldibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.

    Industry: It can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1,4-Dimethyldibenzo[b,d]furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without methyl groups.

    1,2-Dimethyldibenzo[b,d]furan: A similar compound with methyl groups at different positions.

    2,3-Dimethyldibenzo[b,d]furan: Another isomer with methyl groups at the 2 and 3 positions.

Uniqueness

1,4-Dimethyldibenzo[b,d]furan is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

17058-06-9

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

1,4-dimethyldibenzofuran

InChI

InChI=1S/C14H12O/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8H,1-2H3

InChI Key

WXEUNMLLUKXQFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3OC2=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.